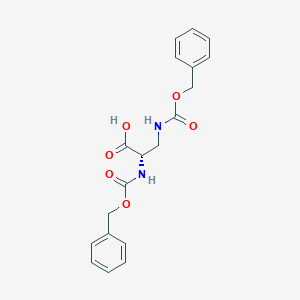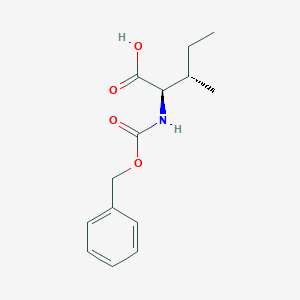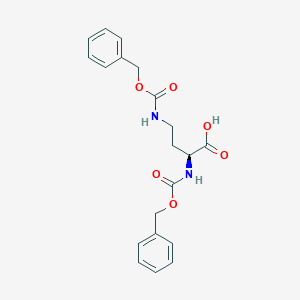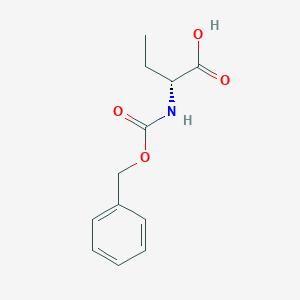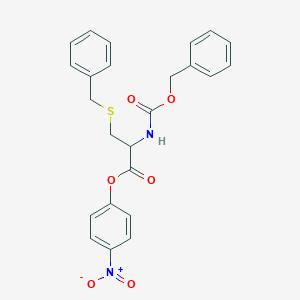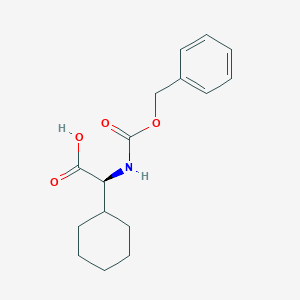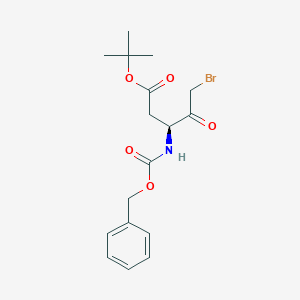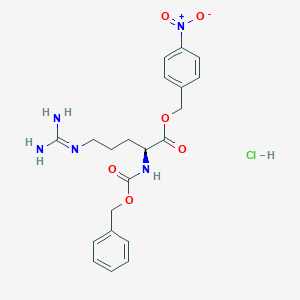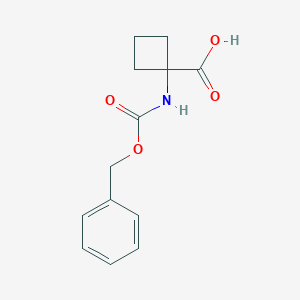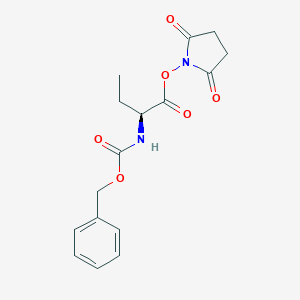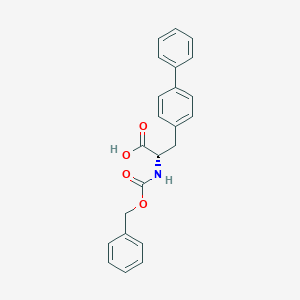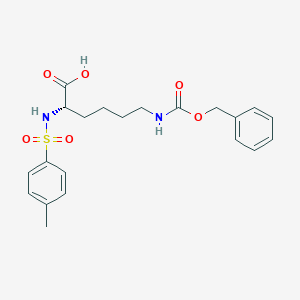
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, also known as Nε-Cbz-Nα-tosyl-L-lysine or Tos-Lys (Z)-OH, is a chemical compound with the molecular formula C21H26N2O6S .
Molecular Structure Analysis
The molecular weight of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is 434.51 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a white to almost white powder or crystal . It has a melting point range of 121.0 to 124.0 °C . The specific rotation [a]20/D is +13.0 to +16.0 deg (C=1, EtOH) . It is almost transparent in hot toluene .Wissenschaftliche Forschungsanwendungen
Multivalent Ligand Design
Comb-type copolymers, incorporating a polyacrylamide backbone with poly(L-lysine) grafts, utilize Nε-Carbobenzoxy-Nα-tosyl-L-lysine for the regulation of amino group clusters, facilitating the design of multivalent ligands. This approach aids in the sensitive detection of cell interactions and the investigation of ligand affinity for receptors, highlighting its application in biomaterial science and drug delivery systems (Asayama, Maruyama, & Akaike, 1999).
HIV-Protease Inhibitors
Nε-Carbobenzoxy-Nα-tosyl-L-lysine derivatives have been evaluated for their potential as HIV-protease inhibitors. The modification of lysine with specific functional groups has led to the development of compounds with significant potency against the HIV virus, demonstrating the compound's relevance in medicinal chemistry and antiviral drug development (Stranix et al., 2003).
Protein Modifications
The conversion of Amadori products to Nε-(carboxymethyl)lysine under alkaline conditions has been studied using Nε-Carbobenzoxy-Nα-tosyl-L-lysine as a model compound. This research has implications for understanding glycation processes and the formation of advanced glycation end-products (AGEs), which are significant in diabetes, aging, and various diseases (Nagai et al., 1998).
Bio-inspired Hybrid Fibers
Nε-Carbobenzoxy-Nα-tosyl-L-lysine has been utilized in the synthesis of poly(L-lysine) derivatives, which function as substrates for enzyme-mediated cross-linking, leading to the creation of bio-inspired hybrid fibers. This application underscores the compound's utility in biomaterials engineering, offering a novel approach to developing reinforced hybrid fibers with improved mechanical strength (Tonegawa et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGRGGVKUEBSE-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555575 |
Source


|
| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine | |
CAS RN |
34235-82-0 |
Source


|
| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

